molecular formula C15H15ClFNO2S B2625791 5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide CAS No. 1797183-99-3

5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide

Cat. No.: B2625791
CAS No.: 1797183-99-3
M. Wt: 327.8
InChI Key: HHCHSLRISHIVAR-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a chlorine atom, and a side chain containing a fluorophenyl and methoxypropyl group

Scientific Research Applications

5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins in the body, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .

Cellular Effects

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide can have a significant impact on cellular processes. It can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow it to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide within cells and tissues can involve interactions with transporters or binding proteins . This can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-carboxamide can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution reactions: The chlorine atom and the side chain containing the fluorophenyl and methoxypropyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide: shares similarities with other thiophene carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

5-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-15(20-2,10-5-3-4-6-11(10)17)9-18-14(19)12-7-8-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCHSLRISHIVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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